molecular formula C9H6ClNO2 B169534 6-chloroquinoline-2,4(1H,3H)-dione CAS No. 138964-52-0

6-chloroquinoline-2,4(1H,3H)-dione

Cat. No.: B169534
CAS No.: 138964-52-0
M. Wt: 195.6 g/mol
InChI Key: XBONVGVMAWCTFY-UHFFFAOYSA-N
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Description

6-chloroquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloroquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-aminobenzamide with phosgene or its derivatives, leading to the formation of the desired quinoline dione structure. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloroquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4-dione: Lacks the chlorine substituent but shares the core structure.

    6-bromoquinoline-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of chlorine.

    6-fluoroquinoline-2,4(1H,3H)-dione: Contains a fluorine atom in place of chlorine.

Uniqueness

6-chloroquinoline-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-1H-quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBONVGVMAWCTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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